Isobutyl hydrazine sulfate
Description
General Overview of Hydrazine (B178648) and its Organic Derivatives in Synthetic Chemistry
Hydrazine (N₂H₄) is an inorganic compound that serves as a fundamental building block in a wide array of chemical syntheses. wikipedia.org It is a colorless liquid with an odor similar to ammonia (B1221849) and is notable for its properties as a strong reducing agent and a potent nucleophile. wikipedia.org In synthetic chemistry, hydrazine and its organic derivatives are highly versatile. Hydrazines are a class of organic substances created by substituting one or more hydrogen atoms in hydrazine with an organic group. wikipedia.org
These derivatives are crucial intermediates in the production of many pharmaceuticals and agrochemicals. wikipedia.org Their utility often stems from their role in constructing heterocyclic rings, such as pyrazoles and pyridazines, which are common structural motifs in bioactive molecules. wikipedia.org Examples of commercial products derived from hydrazine chemistry include the antifungal medication fluconazole (B54011) and various pesticides. wikipedia.org
One of the most classic applications of hydrazine in organic synthesis is the Wolff–Kishner reduction, a reaction that deoxygenates ketones and aldehydes to their corresponding alkanes. wikipedia.org As a strong nucleophile, hydrazine readily reacts with electrophiles like acyl and sulfonyl halides. wikipedia.org This reactivity is harnessed in reactions like the Gabriel synthesis, where hydrazine is used to cleave N-alkylated phthalimide (B116566) derivatives to release a primary amine. wikipedia.org
The synthesis of N-alkyl hydrazine derivatives can be achieved through various methods, including the direct reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane. organic-chemistry.org Modern synthetic strategies continue to be developed, focusing on efficiency and selectivity, such as using a nitrogen dianion strategy for selective alkylation, providing rapid access to substituted hydrazines. d-nb.info Organic acid hydrazides, characterized by the -C(=O)NHNH₂ functional group, and their corresponding hydrazones are particularly important intermediates for creating diverse heterocyclic compounds with significant biological and industrial applications. mdpi.com
Structural Characteristics and Chemical Significance of N-Alkyl Hydrazine Sulfates
Hydrazine is a base that can be protonated by mineral acids to form solid salts. wikipedia.org A common and well-studied example is hydrazine sulfate (B86663), more accurately named hydrazinium (B103819) hydrogensulfate. wikipedia.org Its chemical formula is often written as N₂H₆SO₄, but is more precisely represented as [N₂H₅]⁺[HSO₄]⁻, indicating it is a salt composed of the hydrazinium cation and the bisulfate (or hydrogensulfate) anion. wikipedia.org This salt form is a white, water-soluble, crystalline solid at room temperature. wikipedia.orgnih.gov
N-alkyl hydrazine sulfates are derivatives of hydrazine sulfate where one of the hydrogen atoms on a nitrogen atom is replaced by an alkyl group. In the case of isobutyl hydrazine sulfate, the structure consists of an isobutyl-substituted hydrazinium cation and a bisulfate anion. The chemical formula for this compound is C₄H₁₄N₂O₄S. nih.gov
| Property | Value |
|---|---|
| Chemical Formula | C₄H₁₄N₂O₄S |
| Molecular Weight | 170.23 g/mol |
| CAS Number | 70082-30-3 |
The primary chemical significance of forming sulfate salts of hydrazine and its alkyl derivatives is the enhanced stability. sciencemadness.org While anhydrous hydrazine is a volatile, flammable, and hazardous liquid, its sulfate salts are non-volatile solids that are significantly less susceptible to atmospheric oxidation during storage. wikipedia.orgwikipedia.org This stability makes them more convenient and safer to handle for various applications in chemical laboratories and industrial processes, including organic synthesis and analytical chemistry. wikipedia.orgsciencemadness.org The salt form allows for the controlled use of the reactive hydrazine moiety in subsequent chemical reactions. sciencemadness.org
Historical Development of Research on this compound and Analogous Compounds
While specific historical research records for this compound are not extensively documented in readily available literature, the history of its parent compounds, hydrazine and hydrazine sulfate, is well-established. The name "hydrazine" was first coined by the German chemist Emil Fischer in 1875 during his work on mono-substituted hydrazine compounds. wikipedia.org A decade later, in 1887, Theodor Curtius was the first to produce hydrazine sulfate by treating organic diazides with dilute sulfuric acid. wikipedia.org However, it was the Dutch chemist Lobry de Bruyn who first prepared pure anhydrous hydrazine in 1895. wikipedia.org
The synthesis of simple N-alkyl hydrazine sulfates has been described in chemical literature for many years. For instance, a detailed procedure for the preparation of methylhydrazine sulfate from benzalazine (B126859) and dimethylsulfate was published in the peer-reviewed series Organic Syntheses, highlighting the long-standing interest in these types of compounds as chemical reagents. orgsyn.org
Much of the historical research on hydrazine sulfate itself was driven by investigations into its biological activity. In the mid-1970s, Joseph Gold proposed hydrazine sulfate as a potential agent for treating cancer-induced cachexia (body wasting). wikipedia.orgcmaj.ca His hypothesis was based on the observation that cancer cells heavily rely on glycolysis for energy, a phenomenon known as the Warburg effect. wikipedia.orgcmaj.ca Gold suggested that hydrazine sulfate could inhibit the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEP-CK), a key enzyme in gluconeogenesis (the metabolic pathway that synthesizes glucose), thereby potentially counteracting the energy drain on the patient and inhibiting tumor growth. wikipedia.org This line of inquiry led to numerous preclinical and clinical studies throughout the late 20th century to evaluate its efficacy. cmaj.canih.gov
Structure
2D Structure
Properties
CAS No. |
70082-30-3 |
|---|---|
Molecular Formula |
C4H14N2O4S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-methylpropylhydrazine;sulfuric acid |
InChI |
InChI=1S/C4H12N2.H2O4S/c1-4(2)3-6-5;1-5(2,3)4/h4,6H,3,5H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
HIOPKCFEHPXYPY-UHFFFAOYSA-N |
SMILES |
CC(C)CNN.OS(=O)(=O)O |
Canonical SMILES |
CC(C)CNN.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Isobutyl Hydrazine Sulfate
Direct Alkylation of Hydrazine (B178648) with Isobutylating Agents
Direct alkylation represents a straightforward approach for the synthesis of alkylated hydrazines. psu.edu This method involves the reaction of hydrazine or its derivatives with an agent capable of introducing an isobutyl group. However, controlling the degree of substitution to favor the desired mono-isobutyl hydrazine can be a significant challenge.
Optimization of Reaction Parameters for Mono- and Di-Isobutyl Substitution
Achieving selective mono-alkylation of hydrazine is often complicated by the potential for di-substitution, yielding 1,2-diisobutylhydrazine or 1,1-diisobutylhydrazine. The nucleophilicity of the nitrogen atoms in hydrazine makes it susceptible to multiple alkylations. To optimize the formation of mono-isobutyl hydrazine, several reaction parameters can be manipulated:
Molar Ratio of Reactants: Utilizing a large excess of hydrazine relative to the isobutylating agent can statistically favor mono-substitution. For instance, a molar ratio of 1.2:1 of hydrazine to an isobutyl halide has been explored to manage side product formation.
Reaction Temperature: Lower temperatures generally slow down the reaction rate, which can sometimes improve selectivity by minimizing over-alkylation. Reaction temperatures are often maintained between 60–80°C.
Solvent: The choice of solvent can influence the reaction's outcome. Polar protic solvents like methanol (B129727) and ethanol (B145695) are often preferred as they facilitate nucleophilic substitution. While polar aprotic solvents such as dimethylformamide (DMF) can increase reaction rates, they may also complicate the purification process.
Use of Protecting Groups: A more controlled, albeit multi-step, approach involves the use of protecting groups. d-nb.info By protecting one of the nitrogen atoms of hydrazine, alkylation can be directed to the unprotected nitrogen. Subsequent removal of the protecting group yields the desired mono-alkylated product. This strategy significantly reduces the formation of di-substituted byproducts. d-nb.info
A continuous flow microwave reactor has been shown to rapidly optimize reaction conditions, such as temperature and flow rate, which could be applied to isobutyl hydrazine synthesis to improve yield and reduce byproducts. nii.ac.jp
Table 1: Optimization of Reaction Parameters for Direct Alkylation
| Parameter | Condition | Desired Outcome | Reference |
|---|---|---|---|
| Molar Ratio | Excess Hydrazine | Favors Mono-substitution | |
| Temperature | 60–80°C | Controlled reaction rate | |
| Solvent | Ethanol, Methanol | Facilitates Nucleophilic Substitution | |
| Addition | Slow addition of alkylating agent | Minimizes Di-substitution |
Comparative Analysis of Different Isobutyl Precursors in Synthesis
The choice of the isobutylating agent, or isobutyl precursor, is critical in direct alkylation. Different precursors exhibit varying reactivities and may lead to different product distributions.
Isobutyl Halides: Isobutyl bromide and isobutyl chloride are common isobutylating agents. The reactivity of the halide (I > Br > Cl) influences the reaction rate. d-nb.info The use of potassium iodide as a catalyst can significantly accelerate the alkylation reaction when less reactive chlorides or bromides are used by generating the more reactive alkyl iodide in situ. kirj.ee
Isobutyl Sulfates and Sulfonates: Dialkyl sulfates and sulfonates can also serve as alkylating agents, though their use can sometimes result in modest yields and require careful purification. psu.edu
Isobutyraldehyde (B47883) (via reductive amination): While not a direct alkylating agent in the same sense, isobutyraldehyde can be a precursor in reductive amination routes, which will be discussed in the next section.
Table 2: Comparison of Isobutyl Precursors
| Precursor | Reactivity | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Isobutyl Iodide | High | Faster reaction | More expensive, less stable | d-nb.info |
| Isobutyl Bromide | Moderate | Good balance of reactivity and cost | --- | kirj.ee |
| Isobutyl Chloride | Low | Cost-effective | Slower reaction, may require catalyst | d-nb.info |
| Isobutyl Sulfates | Variable | Can be effective | Modest yields, purification challenges | psu.edu |
Reductive Amination Routes to Isobutyl Hydrazine Derivatives
Reductive amination offers an alternative and often more controllable method for the synthesis of substituted hydrazines. organic-chemistry.org This two-step process typically involves the formation of a hydrazone intermediate followed by its reduction.
Conversion of Isobutyl-Containing Carbonyls to Hydrazine Derivatives
The initial step in this route is the condensation reaction between a hydrazine and a carbonyl compound containing an isobutyl group, most commonly isobutyraldehyde. This reaction forms an isobutyl-substituted hydrazone. The reaction is typically carried out under conditions that favor the removal of water, driving the equilibrium towards the hydrazone product. researchgate.net
The synthesis of simple N-unsubstituted hydrazones can be achieved in good yields and high purity from the corresponding N,N-dimethylhydrazones through an exchange reaction with anhydrous hydrazine. researchgate.net
Catalytic Hydrogenation and Hydrazinolysis Strategies
Once the isobutyl hydrazone is formed, it is reduced to the corresponding isobutyl hydrazine. Several reducing agents and strategies can be employed:
Catalytic Hydrogenation: This is a common method for reducing the C=N bond of the hydrazone. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are often used in the presence of hydrogen gas. masterorganicchemistry.com The conditions for catalytic hydrogenation, including pressure and temperature, need to be carefully controlled to achieve efficient reduction without causing cleavage of the N-N bond.
Hydride Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are effective for the reduction of imines and hydrazones. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com α-Picoline-borane has also been shown to be an efficient reagent for the direct reductive alkylation of hydrazine derivatives. organic-chemistry.orgorganic-chemistry.org
Wolff-Kishner Reduction Conditions: While the classical Wolff-Kishner reduction is used to deoxygenate carbonyls to alkanes, the initial step involves the formation of a hydrazone. masterorganicchemistry.comresearchgate.net The conditions (hydrazine and a strong base like KOH) can be adapted for the synthesis of alkyl hydrazines, although careful control is necessary to avoid complete reduction.
Biocatalytic approaches using engineered imine reductases (IREDs) are emerging as a green and highly enantioselective method for the reduction of hydrazones to chiral hydrazines. researchgate.net
Formation of Isobutyl Hydrazine Sulfate (B86663) from Hydrazine Hydrate (B1144303) and Sulfuric Acid
Regardless of the method used to synthesize isobutyl hydrazine, the final step to obtain isobutyl hydrazine sulfate is the reaction with sulfuric acid. This is a straightforward acid-base reaction where the basic isobutyl hydrazine is neutralized by sulfuric acid to form the corresponding salt.
The process typically involves dissolving the crude or purified isobutyl hydrazine in a suitable solvent, often an alcohol or water. A stoichiometric amount of sulfuric acid is then added, usually slowly and with cooling, as the neutralization reaction is exothermic. orgsyn.org The this compound, being a salt, is often less soluble in the reaction medium than the free base and will precipitate out of the solution. The precipitate can then be isolated by filtration, washed with a cold solvent to remove any impurities, and dried. orgsyn.org
A known method for preparing hydrazine sulfate involves adding hydrazine hydrate dropwise to a sulfuric acid solution, followed by cooling and crystallization. google.com A similar principle can be applied to isobutyl hydrazine. The purity of the final product can be very high, often exceeding 99%. google.com It is also possible to obtain hydrazine hydrate from hydrazine sulfate by adjusting the pH of an aqueous solution to 11 with an ion-exchange resin. researchgate.net
Control of Reaction Exothermicity and Byproduct Formation
The synthesis of this compound typically proceeds in two main stages: the formation of isobutylhydrazine (B3052577) and its subsequent reaction with sulfuric acid. The initial synthesis of isobutylhydrazine can be achieved through methods such as the condensation of isobutyraldehyde with hydrazine to form a hydrazone, followed by reduction, or through the direct alkylation of hydrazine. ontosight.aidtic.mil
The critical step concerning process control is the neutralization of the isobutylhydrazine base with sulfuric acid. This acid-base reaction is significantly exothermic, and uncontrolled addition can lead to a rapid temperature increase. ias.ac.in Such thermal runaways can result in the decomposition of the desired product and the formation of unwanted byproducts, leading to lower yield and purity. google.com
Effective management of the reaction exotherm is paramount. A widely adopted laboratory and industrial technique is the slow, controlled addition of one reactant to the other, often with external cooling. For instance, the dropwise addition of sulfuric acid to a cooled solution of hydrazine hydrate is a documented method for controlling the temperature during the synthesis of hydrazine sulfate. An alternative and equally effective approach involves the dropwise addition of the hydrazine-containing solution to the sulfuric acid. google.com This method allows the acid to act as a catalyst for the hydrolysis of any precursor (like a ketazine) and immediately neutralizes the formed hydrazine, with the simultaneous evaporation of volatile byproducts like acetone (B3395972) helping to dissipate reaction heat. google.com
Byproduct formation is intrinsically linked to reaction conditions. During the initial synthesis of the isobutylhydrazine precursor, side reactions can lead to the formation of di- and tri-alkylated hydrazines. dtic.mil In the subsequent salt formation, inadequate temperature control is a primary cause of impurity generation. orgsyn.org The molar ratio of the reactants is another critical parameter that must be precisely controlled to minimize the formation of side products, such as various substituted hydrazines or alcohol-amines. rsc.org
Table 1: Parameters for Controlling Exothermicity and Byproducts in Hydrazine Salt Synthesis
| Parameter | Control Method | Rationale | Typical Values/Conditions | Reference |
|---|---|---|---|---|
| Temperature | Slow reactant addition, external cooling (e.g., ice bath) | Prevents thermal runaway and decomposition of product. | Maintain between 0°C and 80°C, often specifically 50-70°C. | google.com |
| Reactant Addition | Dropwise addition of hydrazine solution to acid or vice versa. | Ensures gradual heat release and localized reaction. | Rate adjusted to maintain target temperature. | google.comsciencemadness.org |
| Reactant Concentration | Use of dilute acid solutions (e.g., 30-70 wt%). | The higher heat capacity of the solvent (water) helps absorb the heat of reaction. | 30-70 wt% sulfuric acid. | google.com |
| Molar Ratio | Precise stoichiometry, sometimes with a slight excess of one reactant. | Minimizes the formation of over-alkylated or other side products. | Dependent on the specific reaction; e.g., N2H4·H2O to EO ratio below 6 increases impurities. | rsc.org |
| Agitation | Vigorous stirring. | Improves heat transfer and prevents localized "hot spots." | Continuous mechanical or magnetic stirring. | orgsyn.org |
Crystallization and Isolation Techniques for High Purity Product
Achieving high purity for this compound necessitates effective crystallization and isolation procedures. Following the neutralization reaction, the product is typically present in a solution from which it must be precipitated. Cooling the reaction mixture is the primary method to induce crystallization, as the solubility of hydrazine sulfate salts decreases significantly at lower temperatures. orgsyn.org Controlled cooling, sometimes to 0°C or below using an ice-salt bath, maximizes the yield of the crystalline product. orgsyn.orgsciencemadness.org
Once crystallization is complete, the solid product is separated from the mother liquor via filtration. Suction or vacuum filtration is commonly employed as it is efficient in removing the bulk of the liquid. sciencemadness.orgorgsyn.org The resulting filter cake, however, will still be wet with the mother liquor, which contains soluble impurities.
Therefore, washing the crystals is a critical step for purification. A common practice is to wash the filter cake with a cold, appropriate solvent. sciencemadness.orgorgsyn.org Alcohols, such as ethanol or isopropanol, are frequently used for washing sulfate salts because they have low solubility for the salt itself but can effectively dissolve and wash away residual sulfuric acid and other organic impurities. sciencemadness.org
For products requiring even higher purity, recrystallization is an option. This involves dissolving the crude product in a minimum amount of a suitable hot solvent (like water or an ethanol-water mixture) and then allowing it to cool and crystallize again. orgsyn.org This process can effectively remove impurities that were occluded in the initial crystal lattice. The final step is drying the purified crystals, often in a vacuum desiccator over a drying agent, to remove any residual solvent. orgsyn.org Through these carefully controlled steps, a final product with a purity exceeding 99% can be obtained. google.compatsnap.com
Table 2: Techniques for High-Purity this compound Isolation
| Technique | Description | Purpose | Key Parameters | Reference |
|---|---|---|---|---|
| Crystallization | Cooling the reaction mixture to precipitate the solid product. | To separate the product from the reaction solvent and soluble impurities. | Cooling to 0-25°C; controlled cooling rate. | google.comorgsyn.org |
| Filtration | Separating the solid crystals from the liquid using suction/vacuum. | To isolate the crude product. | Use of appropriate filter paper/medium. | sciencemadness.org |
| Washing | Rinsing the isolated crystals with a cold solvent. | To remove the mother liquor and soluble impurities from the crystal surface. | Solvent choice (e.g., cold ethanol, isopropanol); wash volume. | sciencemadness.orgorgsyn.org |
| Recrystallization | Dissolving the crude product in a hot solvent and re-precipitating by cooling. | To achieve higher purity by removing occluded impurities. | Solvent system (e.g., water, aqueous ethanol); cooling profile. | orgsyn.org |
| Drying | Removing residual solvent from the final product. | To obtain a dry, free-flowing crystalline solid. | Air drying or vacuum drying, often over a desiccant. | orgsyn.org |
Advanced Synthetic Approaches and Process Intensification
Modern chemical manufacturing increasingly focuses on process intensification to enhance safety, efficiency, and environmental sustainability. For the synthesis of hydrazine derivatives like this compound, continuous flow chemistry represents a significant advancement over traditional batch processing. ucd.ie
Continuous flow reactors, particularly microreactors, offer superior heat and mass transfer due to their high surface-area-to-volume ratio. ucd.iersc.org This characteristic is highly advantageous for managing highly exothermic reactions, such as the formation of hydrazine salts, allowing for precise temperature control and minimizing the risk of runaway reactions and byproduct formation. ucd.ie
Research into the continuous flow synthesis of related hydrazine salts has demonstrated numerous benefits. These include drastically shortened reaction times (often to minutes), improved safety by handling only small volumes of hazardous materials at any given moment, and the elimination of reaction byproducts that are common in batch processes. patsnap.comwipo.intcambrex.com The result is often a high-purity product that may not require additional purification steps. wipo.int
Table 3: Advanced Synthetic Approaches for Hydrazine Derivatives
| Approach | Description | Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Continuous Flow Synthesis | Reactants are continuously pumped through a reactor (e.g., microreactor, tube reactor). | Superior temperature control, enhanced safety, reduced byproducts, shorter reaction times. | patsnap.comrsc.orgwipo.int |
| Process Telescoping | Combining multiple reaction steps into one continuous process without isolating intermediates. | Reduced solvent waste, shorter manufacturing cycle time, improved efficiency. | cambrex.comosti.gov |
| Jet Reactors | Utilizing a Venturi jet reactor for rapid mixing and heat exchange. | Efficient for rapid, exothermic reactions, potentially increasing yield. | mdpi.com |
| Membrane Separation | Using membranes for separation instead of energy-intensive distillation. | Lower energy consumption for purification and concentration steps. | mdpi.comresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of Isobutyl Hydrazine Sulfate
Oxidative and Reductive Transformations Mediated by Isobutyl Hydrazine (B178648) Sulfate (B86663)
The hydrazine functional group is well-known for its involvement in redox reactions, capable of acting as both a reducing agent and being susceptible to oxidation.
Role as a Selective Reducing Agent in Organic and Inorganic Systems
Hydrazine and its derivatives, including alkylhydrazines like isobutyl hydrazine, are effective reducing agents in organic synthesis. organicchemistrydata.org Their reducing power is driven by the thermodynamically favorable formation of dinitrogen gas (N₂). organicchemistrydata.org
A primary application of this reactivity is the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes under basic conditions. organic-chemistry.orgwikipedia.org The reaction proceeds through the initial formation of a hydrazone intermediate from the carbonyl compound and the hydrazine derivative. byjus.com Subsequent deprotonation by a strong base (e.g., potassium hydroxide) and heating in a high-boiling solvent (e.g., ethylene (B1197577) glycol) leads to the formation of a carbanion and the expulsion of nitrogen gas. jk-sci.comlumenlearning.com The final alkane is produced upon protonation of the carbanion by the solvent. byjus.com While the classic reaction uses hydrazine hydrate (B1144303), alkylated hydrazines can also be employed. The presence of the isobutyl group can influence reaction rates and substrate compatibility due to steric and electronic factors.
The general mechanism for the reduction step is as follows:
Formation of a hydrazone from the carbonyl substrate and isobutyl hydrazine.
Base-catalyzed deprotonation of the terminal nitrogen to form a hydrazone anion.
A series of proton transfer and rearrangement steps form a diimide anion intermediate. wikipedia.org
Collapse of this intermediate releases the highly stable dinitrogen molecule, forming a carbanion. byjus.com
Protonation of the carbanion yields the final alkane product. jk-sci.com
This reduction is particularly useful for substrates that are sensitive to the strongly acidic conditions of the alternative Clemmensen reduction. organic-chemistry.org
Mechanisms of Oxidation Involving Isobutyl Hydrazine Sulfate
The oxidation of alkylhydrazines can be a complex process, yielding different products depending on the oxidant and reaction conditions. The oxidation of the hydrazine moiety to nitrogen gas is the basis for its reducing action in reactions like the Wolff-Kishner reduction. organicchemistrydata.org
However, when subjected to other oxidizing agents, the reaction can be less straightforward. For instance, the oxidation of alkylhydrazines with iodine in the presence of a base can produce a mixture of products, including the corresponding alkanes, alkenes, alkyl iodides, and alcohols (in aqueous media). rsc.org The product distribution is highly dependent on the specific structure of the alkylhydrazine, the solvent, and the base employed. rsc.org
The oxidation of substituted hydrazines, such as phenylhydrazine, has been shown to proceed through a complex free-radical chain mechanism involving intermediates like superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and diazene (B1210634) (HN=NH) derivatives. nih.gov It is plausible that the oxidation of isobutyl hydrazine follows similar complex pathways, potentially involving radical intermediates and diazene species, especially in the presence of metal ions or molecular oxygen. Theoretical studies on hydrazine oxidation suggest the formation of transient tetrazane (B14724677) (N₄H₆) intermediates that decompose to release nitrogen. mdpi.com
Nucleophilic Reactions of the Hydrazine Moiety
The hydrazine group contains two nitrogen atoms with lone pairs of electrons, making it a potent dinucleophile. This property is central to its use in forming carbon-nitrogen bonds and synthesizing heterocyclic systems.
Condensation Reactions with Aldehydes and Ketones: Hydrazone Formation
Isobutyl hydrazine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding isobutylhydrazones. byjus.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. The terminal nitrogen (-NH₂) of the isobutyl hydrazine is typically the more reactive nucleophile.
The mechanism involves:
Nucleophilic attack of the terminal nitrogen atom of isobutyl hydrazine on the electrophilic carbonyl carbon.
Formation of a tetrahedral intermediate (a carbinolamine).
Proton transfer steps.
Elimination of a water molecule to form the final hydrazone, which contains a C=N double bond.
This reaction is highly reliable and is the foundational step for further transformations such as the Wolff-Kishner reduction. wikipedia.org
Ring-Closing Reactions for Nitrogen-Containing Heterocycles
The dinucleophilic nature of hydrazines makes them exceptionally useful building blocks for the synthesis of nitrogen-containing heterocycles. Isobutyl hydrazine can be used to introduce an N-isobutyl substituent into various heterocyclic frameworks.
Pyrazole (B372694) Synthesis: The most common synthesis of pyrazoles is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester). beilstein-journals.org The reaction of isobutyl hydrazine with a 1,3-dicarbonyl would proceed via a double condensation-cyclization reaction to yield a 1-isobutyl-substituted pyrazole. youtube.com
Pyridazine (B1198779) Synthesis: Pyridazines, which are six-membered heterocycles containing two adjacent nitrogen atoms, can be synthesized by reacting hydrazines with 1,4-dicarbonyl compounds or their equivalents. iglobaljournal.comchemtube3d.com The reaction of isobutyl hydrazine with an appropriate 1,4-dicarbonyl substrate would lead to the formation of a dihydropyridazine, which can then be oxidized to the aromatic N-isobutylpyridazinium species or a related pyridazine derivative. chemtube3d.com
Acid-Base Equilibria and Protonation States of this compound
This compound is a salt formed from the reaction of a weak base (isobutyl hydrazine) and a strong acid (sulfuric acid). In aqueous solution, it does not exist as a simple mixture but as the isobutylhydrazinium cation and the bisulfate (hydrogensulfate) anion: [(CH₃)₂CHCH₂NH₂NH₂]⁺[HSO₄]⁻. The pH of an aqueous solution of this salt is acidic due to the hydrolysis of both the cation and the anion. libretexts.orglibretexts.org
The relevant acid-base equilibria in solution are:
Hydrolysis of the Isobutylhydrazinium Cation: The isobutylhydrazinium ion acts as a weak acid, donating a proton to water. [(CH₃)₂CHCH₂NH₂NH₂]⁺ (aq) + H₂O (l) ⇌ (CH₃)₂CHCH₂NHNH₂ (aq) + H₃O⁺ (aq)
Dissociation of the Bisulfate Anion: The bisulfate ion is also a weak acid. HSO₄⁻ (aq) + H₂O (l) ⇌ SO₄²⁻ (aq) + H₃O⁺ (aq)
Decomposition Pathways and Stability in Varied Chemical Environments
The stability of this compound is a critical factor in its handling, storage, and application. Its decomposition can be initiated by various factors, including thermal stress, interaction with different chemical environments (e.g., acidic, basic, oxidative, or reductive conditions), and catalytic influences. The decomposition pathways are complex, often involving multiple reaction steps and leading to a variety of products. The presence of the isobutyl group and the sulfate counter-ion introduces specific reactivity patterns compared to unsubstituted hydrazine sulfate.
Thermal Decomposition
The thermal decomposition of hydrazinium (B103819) salts, including alkylhydrazine sulfates, is a complex process that results in the formation of various gaseous products. While specific studies on the thermal breakdown of this compound are not extensively documented, the decomposition of similar hydrazinium metal sulfates provides insight into the expected reaction pathways ias.ac.in.
Upon heating, hydrazinium sulfates generally decompose in multiple steps. The initial stages of decomposition for hydrazinium metal sulfates, (N₂H₅)₂M(SO₄)₂, where M is a metal like Fe, Co, or Ni, have been investigated. The gaseous products identified from the decomposition of (N₂H₅)₂SO₄ at 250°C include ammonia (B1221849) (NH₃), water (H₂O), nitrogen (N₂), and hydrogen sulfide (B99878) (H₂S) ias.ac.in. It is plausible that the thermal decomposition of this compound would proceed through analogous pathways, initiated by the breakdown of the hydrazinium ion.
The presence of the isobutyl group would likely influence the decomposition temperature and the distribution of products. The isobutyl group may undergo fragmentation or rearrangement, leading to the formation of isobutene, isobutane, and other C₄ hydrocarbons, in addition to the nitrogen- and sulfur-containing gases.
Table 1: Gaseous Products Identified from the Thermal Decomposition of Hydrazinium Sulfate at 250°C
| Compound | Chemical Formula |
| Ammonia | NH₃ |
| Water | H₂O |
| Nitrogen | N₂ |
| Hydrogen Sulfide | H₂S |
Source: Adapted from research on the thermal decomposition of hydrazinium metal sulfates ias.ac.in.
Stability in Aqueous Environments: Hydrolysis
The stability of this compound in aqueous solutions is influenced by the potential hydrolysis of both the isobutylhydrazinium cation and the sulfate anion.
The sulfate portion of the molecule is generally stable against hydrolysis under neutral conditions. However, the hydrolysis of primary alkyl sulfates can be catalyzed by acidic conditions rsc.org. In the presence of strong acids and at elevated temperatures, the sulfate ester can undergo S-O bond cleavage, a reaction that is characteristic of specific hydrogen ion catalysis rsc.org. This suggests that in highly acidic aqueous environments, this compound could slowly hydrolyze to isobutyl alcohol and sulfuric acid, though this process is likely to be slow under typical conditions.
The isobutylhydrazinium cation, as the salt of a weak base, will establish an equilibrium in water, releasing a proton and forming the free base, isobutylhydrazine (B3052577). The extent of this dissociation is dependent on the pH of the solution.
Reactivity in Acidic and Basic Environments
As with other hydrazine derivatives, isobutyl hydrazine is a base and readily forms salts with mineral acids, such as the sulfate salt dtic.mil. In the presence of a stronger base, this compound will be neutralized, releasing the free isobutylhydrazine. For instance, reaction with a strong base like sodium hydroxide (B78521) would produce isobutylhydrazine, sodium sulfate, and water sciencemadness.org.
The stability of alkylhydrazines can be compromised in the presence of certain drying agents, which are often basic. For example, isopropyl hydrazine derivatives have been reported to be extremely sensitive to drying agents dtic.mil. It is therefore expected that isobutylhydrazine would also show sensitivity to strong bases, potentially leading to decomposition.
In strongly acidic solutions, the isobutylhydrazinium cation will be the predominant species. The compound is generally more stable in acidic solutions compared to basic solutions, as the protonated form is less susceptible to oxidation.
Oxidative and Reductive Decomposition
Alkylhydrazines are known to be strong reducing agents, a property that decreases with increased alkyl substitution dtic.mil. They are readily oxidized, particularly in the presence of air and catalysts.
Oxidation: The air oxidation of hydrazines can be catalyzed by various surfaces, including metals nasa.gov. The oxidation of monomethylhydrazine, for example, yields methyldiazine as an intermediate and traces of methanol (B129727) as a final product nasa.gov. It is anticipated that the oxidation of isobutylhydrazine would proceed through a similar mechanism, likely forming isobutyldiazene as an unstable intermediate, which would then decompose further. The ultimate products of complete oxidation would be nitrogen gas, water, and carbon dioxide.
The rate of oxidation is significantly influenced by the presence of metal ions, such as copper(II), which can act as catalysts dtic.mil. The oxidation rate of hydrazine in aqueous solutions is also pH-dependent, with a maximum rate observed between pH 8 and 9 dtic.mil.
Table 2: Relative Reactivity of Hydrazines in Surface-Catalyzed Air Oxidation
| Hydrazine Derivative | Relative Reactivity |
| Hydrazine | 130 |
| Monomethylhydrazine (MMH) | 7.3 |
| Unsymmetrical Dimethylhydrazine (UDMH) | 1.0 |
Source: Adapted from research on the surface-catalyzed air oxidation of hydrazines nasa.gov. This data suggests that the reactivity decreases with increasing alkyl substitution.
Reduction: As a hydrazine derivative, this compound is primarily known for its reducing properties. Its potential to be reduced further is limited. The primary reduction reactions involving hydrazine derivatives typically focus on the reduction of other functional groups within the molecule or the use of the hydrazine derivative as a reducing agent itself.
Spectroscopic and Structural Characterization of Isobutyl Hydrazine Sulfate
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental to determining the precise structure of a chemical compound. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular arrangement, bonding, and mass of a substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of specific nuclei within a molecule. For isobutyl hydrazine (B178648) sulfate (B86663), ¹H NMR would be expected to show distinct signals for the protons of the isobutyl group—specifically the CH, CH₂, and CH₃ protons—with chemical shifts and splitting patterns indicative of their connectivity. Similarly, ¹³C NMR would provide signals for the different carbon atoms in the isobutyl moiety. ¹⁵N NMR, while less common, could offer direct insight into the electronic environment of the nitrogen atoms in the hydrazine portion of the molecule.
Despite the utility of these techniques, a thorough search of scientific literature and spectral databases did not yield any published ¹H, ¹³C, or ¹⁵N NMR data for isobutyl hydrazine sulfate.
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum of this compound would be expected to display characteristic absorption bands for N-H stretching and bending vibrations from the hydrazinium (B103819) moiety, C-H stretching and bending from the isobutyl group, and strong absorptions corresponding to the S-O bonds of the sulfate anion. Raman spectroscopy would provide information on related, and sometimes unique, vibrational modes.
While a reference IR spectrum for the parent compound, hydrazine sulfate, is available in the NIST Chemistry WebBook, specific experimental IR or Raman spectra for this compound have not been found in the reviewed literature. nist.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, one would expect the mass spectrum to show a molecular ion peak corresponding to the isobutyl hydrazine cation, as the sulfate salt would typically not be observed intact under most ionization conditions. Fragmentation of the isobutyl hydrazine cation would likely involve the loss of parts of the isobutyl group.
X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and hydrogen bonding network between the isobutyl hydrazinium cations and the sulfate anions.
A search of crystallographic databases and the broader scientific literature did not uncover any published single-crystal or powder X-ray diffraction studies for this compound.
Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral forms)
This compound itself is not a chiral molecule and therefore would not exhibit optical activity. Chiroptical spectroscopy techniques, such as circular dichroism, are used to study chiral molecules and are not applicable in this case.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of a compound, which serves to verify its empirical and molecular formula. For this compound (C₄H₁₄N₂O₄S), the theoretical elemental composition can be calculated from its molecular weight (186.226 g/mol ).
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 4 | 48.044 | 25.80% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.58% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.04% |
| Oxygen | O | 15.999 | 4 | 63.996 | 34.36% |
| Sulfur | S | 32.06 | 1 | 32.06 | 17.22% |
While these are the expected theoretical values, no published experimental elemental analysis data for this compound were found to confirm these percentages.
Analytical Methodologies for Isobutyl Hydrazine Sulfate and Its Reaction Products
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of isobutyl hydrazine (B178648) sulfate (B86663), providing the necessary separation from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, often requiring derivatization to enhance the analyte's chromatographic properties and detectability. cdc.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of hydrazine compounds. Due to the high polarity of isobutyl hydrazine, it exhibits poor retention on conventional reversed-phase columns. helixchrom.com To overcome this, strategies such as derivatization or the use of specialized columns are employed.
Pre-column derivatization is a common approach where the hydrazine moiety is reacted to form a less polar, more easily detectable derivative. Reagents like benzaldehyde (B42025) react with hydrazine to form a stable benzalazine (B126859) derivative, which possesses a chromophore suitable for UV detection at approximately 300 nm. osha.gov Another derivatizing agent, salicylaldehyde, can also be used, with the resulting derivative being monitored at around 360 nm. rasayanjournal.co.in This derivatization not only improves chromatographic retention on columns like the C18 but also significantly enhances the sensitivity of the method. osha.govrasayanjournal.co.in The use of mixed-mode columns, which offer multiple retention mechanisms such as cation-exchange, can also facilitate the retention of polar compounds like hydrazine without derivatization. helixchrom.com
Detection modes coupled with HPLC include:
UV-Vis Detection: Following derivatization with an aromatic aldehyde (e.g., benzaldehyde, p-dimethylaminobenzaldehyde), the resulting hydrazone can be readily detected by UV-Vis spectrophotometry. osha.gov
Electrochemical Detection (ED): This highly sensitive mode can directly detect the hydrazine group through its electrochemical oxidation, offering an alternative to derivatization. nih.gov
Evaporative Light Scattering Detection (ELSD): This universal detection method can be used for analytes that lack a chromophore and is compatible with mixed-mode chromatography. helixchrom.com
Table 1: Example HPLC Methods for Hydrazine Analysis
| Parameter | Method 1 (Derivatization) | Method 2 (Mixed-Mode) |
|---|---|---|
| Analyte | Isobutyl hydrazine sulfate (as derivative) | This compound |
| Derivatizing Agent | Benzaldehyde osha.gov | None helixchrom.com |
| Column | Reversed-phase C18 osha.gov | Coresep 100 (Mixed-mode cation-exchange) helixchrom.com |
| Mobile Phase | Methanol (B129727)/Water (e.g., 80/20) osha.gov | Acetonitrile, Water, Formic Acid helixchrom.com |
| Flow Rate | 1.0 - 1.5 mL/min osha.govrasayanjournal.co.in | 1.0 mL/min |
| Detection | UV at 300 nm osha.gov | ELSD or MS helixchrom.com |
| LOD/LOQ | LOD: 0.032 µg/sample osha.gov | Method dependent |
Direct gas chromatographic analysis of this compound is challenging due to its low volatility and the reactive, polar nature of the hydrazine group, which can lead to poor peak shape and interaction with the GC column. researchgate.netresearchgate.net Therefore, derivatization is an essential step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. cdc.govresearchgate.net
Common derivatization strategies involve reacting the hydrazine with ketones or aldehydes. For instance, acetone (B3395972) can be used as a derivatization reagent to form the corresponding acetone azine, which is volatile and can be analyzed by headspace GC. nih.govresearchgate.net This approach is particularly useful for determining trace levels of hydrazine in various matrices. nih.gov Other reagents, such as ortho-phthalaldehyde (OPA), have also been used to create stable derivatives that can be extracted into an organic solvent before GC analysis. researchgate.net
The choice of detector is crucial for achieving the desired sensitivity and selectivity.
Flame Ionization Detector (FID): A universal detector for organic compounds.
Nitrogen-Phosphorus Detector (NPD): Offers high selectivity for nitrogen-containing compounds like hydrazine derivatives. cdc.gov
Electron Capture Detector (ECD): Can be used if the derivative contains electrophilic groups (e.g., after derivatization with pentafluorobenzaldehyde). nih.gov
Table 2: GC Derivatization and Analysis Parameters for Hydrazines
| Parameter | Method Details |
|---|---|
| Analyte | Isobutyl hydrazine |
| Derivatizing Agent | Acetone nih.govnih.gov |
| Derivative Formed | Acetone isobutylhydrazone/azine |
| Sample Introduction | Headspace injection nih.gov |
| Column | Capillary column (e.g., DB-5ms, HP-5) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Mass Spectrometer (MS), NPD, FID cdc.gov |
| LOQ | As low as 0.1 ppm nih.govresearchgate.net |
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are powerful tools for the comprehensive analysis of this compound and its reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) provides unequivocal identification of volatile derivatives. nih.gov Headspace GC-MS, often following in-situ derivatization with reagents like acetone, is a highly sensitive method for determining trace hydrazine in complex samples. nih.govresearchgate.net The mass spectrometer allows for the confirmation of the derivative's identity based on its mass spectrum and fragmentation pattern. researchgate.net Isotope dilution techniques, using a labeled derivatizing agent like acetone-d6, can be employed to improve accuracy and precision. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for its high sensitivity and selectivity, particularly for analyzing samples in complex biological or environmental matrices. nih.govsigmaaldrich.com This technique can quantify hydrazine derivatives at very low concentrations. nih.gov Derivatization is still typically required to achieve good chromatographic separation and enhance ionization efficiency. Reagents such as p-anisaldehyde or p-dimethylaminobenzaldehyde (DBA) are used to form stable derivatives that can be monitored using multiple reaction monitoring (MRM) mode. nih.govnih.gov Isotope dilution, by adding a stable isotope-labeled internal standard (e.g., ¹⁵N₂-hydrazine) to the sample prior to processing, is crucial for accurate quantification by compensating for matrix effects and variations in derivatization efficiency. nih.govacs.org
Table 3: Example LC-MS/MS Parameters for Hydrazine Derivative Analysis
| Parameter | Details for p-Anisaldehyde Derivative nih.gov |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 269.1 |
| Product Ion (Quant/Qual) | 134.1 / 136.1 |
| Internal Standard (¹⁵N₂) | Precursor: 271.1, Product: 135.1 |
| Linear Range | 0.0493 to 12.3 ng/mL |
| LOD | ~0.05 ng/mL |
Spectrophotometric and Electrochemical Detection Systems
Beyond chromatography, direct detection systems based on spectrophotometry and electrochemistry offer rapid and often simpler methods for quantifying hydrazine moieties.
Spectrophotometric methods are widely used for the determination of hydrazine at low concentrations. These assays are typically based on a chemical reaction that produces a colored or fluorescent product, the intensity of which is proportional to the hydrazine concentration.
A classic and common method involves the reaction of the hydrazine moiety with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored p-dimethylaminobenzaldazine product. osha.govnih.gov The absorbance of this product is measured at its maximum wavelength (λmax), typically around 458 nm. nih.govscholarsresearchlibrary.com This method is simple, cost-effective, and sensitive, with reported molar absorptivity values as high as 8.1 x 10⁴ L mol⁻¹ cm⁻¹. nih.gov
Another reagent used for colorimetric determination is trinitrobenzenesulfonic acid (TNBSA). The reaction of TNBSA with hydrazine produces a distinct chromogen with a maximum absorbance at 570 nm, which allows for its quantification. nih.gov This method can also distinguish between hydrazine and hydrazides, as they produce chromogens with different spectral properties. nih.gov
Table 4: Summary of Spectrophotometric Methods for Hydrazine Determination
| Reagent | Product | λmax (nm) | Linear Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|
| p-Dimethylaminobenzaldehyde (p-DAB) nih.gov | Yellow Azine | 458 | 0 - 7 µg / 25 mL | 8.1 x 10⁴ |
| Trinitrobenzenesulfonic acid (TNBSA) nih.gov | Orange/Red Chromogen | 570 | 5 - 60 nmol | Not Reported |
| Bromine / Methyl Red | Bleached Dye | Not Applicable | 0 - 6 µg / 10 mL | 9.95 x 10⁴ |
Electrochemical methods provide a highly sensitive means for the detection and redox characterization of this compound by exploiting the electrochemical oxidation of the hydrazine group. pnu.ac.ir These techniques are valued for their simplicity, rapid response, and low cost. mdpi.com
Voltammetric methods , such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly used. pnu.ac.iracs.org However, the direct oxidation of hydrazine on bare electrodes often requires a high overpotential and can be slow. pnu.ac.ir To overcome this, chemically modified electrodes (CMEs) are frequently employed. These electrodes are modified with materials that have electrocatalytic activity towards hydrazine oxidation, such as metal phthalocyanines, metal nanoparticles, or specific polymers. researchgate.netnih.govresearchgate.net These modifications lower the oxidation potential and significantly enhance the current response, thereby improving the sensitivity and selectivity of the measurement. mdpi.comresearchgate.net For instance, a screen-printed graphite (B72142) electrode modified with nitrogen-doped hollow carbon spheres showed a wide linear range (0.02–380.0 μM) and a very low limit of detection (0.007 μM) for hydrazine. acs.org
Potentiometric methods can also be applied for hydrazine determination, often involving the use of ion-selective electrodes, though they are less common than voltammetric techniques for trace analysis. epstem.net
Table 5: Performance of Various Modified Electrodes for Voltammetric Hydrazine Detection
| Electrode Modifier | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|---|
| Nitrogen-Doped Hollow Carbon Spheres | DPV | 0.02 - 380.0 | 0.007 | acs.org |
| Cobalt Phthalocyanine | CV | 125 - 9800 | 7.35 | researchgate.net |
| Poly(dopamine) Film | CV | 100 - 10,000 | 1.0 | mdpi.comresearchgate.net |
| Molybdenum Diselenide (MoSe₂) | LSV/CV | Not specified | 0.091 | mdpi.com |
| Nanoporous Gold | HCA | 0.005 - 2050 | 0.00437 | nih.gov |
Method Validation and Performance Characteristics
The validation of an analytical method ensures its suitability for the intended purpose by establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the application. scholarsresearchlibrary.com For this compound, as with other hydrazine derivatives, key validation parameters are established using guidelines such as those from the International Conference on Harmonisation (ICH). scholarsresearchlibrary.comrasayanjournal.co.in Common analytical techniques for hydrazine and its derivatives include spectrophotometry, high-performance liquid chromatography (HPLC), and gas chromatography (GC), often coupled with mass spectrometry (MS). cdc.govnih.gov These methods typically require a pre-column or pre-analysis derivatization step to enhance detection and improve chromatographic performance. researchgate.net
Method validation for hydrazine compounds demonstrates the relationship between the analytical signal and the concentration of the analyte, the closeness of the results to the true value, the degree of scatter in the data, and the lowest concentration that can be reliably detected and quantified.
Linearity: Linearity is established by analyzing a series of standards across a specified range. For trace hydrazine analysis, a linear relationship is typically demonstrated between the instrument response (e.g., absorbance or peak area) and the concentration. For instance, a spectrophotometric method for hydrazine sulfate showed good linearity in the concentration range of 0.2 µg/g to 27.0 µg/g. scholarsresearchlibrary.com An HPLC method for trace hydrazine was linear from the limit of quantification (LOQ) up to 9.4 ppm, with a correlation coefficient (r²) of 0.998. rasayanjournal.co.in A GC-MS method for hydrazine demonstrated linearity over a working range of 0.05–100 µg L⁻¹ with an r² of 0.9991. researchgate.net
Accuracy: Accuracy is typically assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is measured. For hydrazine analysis in various pharmaceutical drug substances, mean recovery has been reported in the range of 97.8% to 100.2%. scholarsresearchlibrary.com In another study, spike recoveries for hydrazine at the 1 ppm level in various active pharmaceutical ingredient (API) matrices were between 79% and 117%. nih.gov A GC-MS method for hydrazine in water samples showed accuracy in the range of 95-106%. researchgate.net
Precision: Precision measures the repeatability of the method. It is expressed as the relative standard deviation (%RSD) of a series of measurements.
System Precision: This evaluates the reproducibility of the instrument by making replicate injections of a standard solution. For a hydrazine standard, the %RSD was found to be 0.1%. scholarsresearchlibrary.com
Method Precision (Repeatability): This assesses the variability of the entire analytical procedure over a short period. Intra-day precision for hydrazine analysis in different drug substances was reported as 0.5% and 0.6% RSD. scholarsresearchlibrary.com
Intermediate Precision: This measures the variation within the same laboratory, but on different days, with different analysts, or on different equipment. For a hydrazine impurity method, the %RSD for intermediate precision was less than 5.30%. rasayanjournal.co.in
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.in For trace hydrazine analysis, these limits are crucial.
A spectrophotometric method established an LOD of 0.20 µg/g and an LOQ of 0.60 µg/g. scholarsresearchlibrary.com
A sensitive GC-MS method using in-situ derivatization reported an LOQ as low as 0.1 ppm for hydrazine in APIs. nih.gov
An HPLC method for hydrazine as an impurity achieved an LOD of 1.03 ppm and an LOQ of 3.1 ppm. rasayanjournal.co.in
A GC-MS method for hydrazine in water reported an LOD of 0.002 µg L⁻¹ and an LOQ of 0.007 µg L⁻¹. researchgate.net
Below is a summary of typical performance characteristics for analytical methods used for hydrazine sulfate, which would be analogous to those required for this compound.
Table 1: Representative Performance Characteristics of Analytical Methods for Hydrazine Compounds
Parameter Technique Performance Characteristic Reference Linearity Range Spectrophotometry 0.2 - 27.0 µg/g nih.gov Linearity Range HPLC 3.1 - 9.4 ppm (r² = 0.998) researchgate.net Accuracy (Recovery) Spectrophotometry 97.8% - 100.2% nih.gov Accuracy (Recovery) GC-MS 79% - 117% rasayanjournal.co.in Precision (%RSD) HPLC < 5.30% (Intermediate) researchgate.net Precision (%RSD) Spectrophotometry 0.6% (Intra-day) nih.gov LOD HPLC 1.03 ppm researchgate.net LOQ GC-MS 0.1 ppm rasayanjournal.co.in
The analysis of this compound can be complicated by interferences from the sample matrix. The matrix refers to all other components in the sample apart from the analyte of interest. These components can suppress or enhance the analytical signal, leading to inaccurate quantification. cdc.gov
In pharmaceutical analysis, the active pharmaceutical ingredient (API) itself or its counter-ion can significantly affect the derivatization reaction rates and cause unexpectedly high or inconsistent recoveries. A "matrix matching" strategy, where standards are prepared in a solution that mimics the sample matrix, can be employed to achieve more consistent and accurate results.
For environmental samples like water or soil, or biological samples such as plasma and urine, the matrix is highly complex. Potential interferences include:
Other nucleophilic compounds: Compounds with amine or thiol groups can potentially react with derivatizing agents intended for the hydrazine functional group.
Oxidizing agents: Hydrazines are susceptible to autoxidation, and the presence of oxidizing agents in the matrix can lead to the degradation of the analyte before analysis. cdc.gov
High salt or protein concentrations: In biological samples, proteins often need to be precipitated and removed to prevent interference. nih.gov In chromatographic methods, high concentrations of salts or other non-volatile components can affect ionization efficiency in mass spectrometry or coat the stationary phase, degrading performance.
Strategies to mitigate matrix effects include thorough sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), the use of an internal standard (preferably an isotope-labeled version of the analyte), and matrix-matched calibration curves. nih.gov
Application of Analytical Methods in Quality Control of Chemical Syntheses
Validated analytical methods are fundamental to the quality control (QC) of chemical syntheses involving this compound. They are applied to ensure the identity and purity of starting materials, monitor the progress of reactions, and quantify the final product and any impurities.
In a manufacturing setting, these methods are used for:
Raw Material Testing: To confirm the identity and purity of precursors used in the synthesis of this compound and to ensure the absence of detrimental impurities.
In-Process Control (IPC): To monitor the reaction at various stages. For example, a rapid HPLC or GC method could be used to determine the consumption of a starting material or the formation of the isobutyl hydrazine intermediate. This allows for real-time process adjustments, ensuring consistent yield and purity.
Final Product Release: A fully validated, high-sensitivity method is used to assay the final this compound product for its potency and to quantify any process-related impurities or degradation products. As hydrazine and its derivatives can be potential genotoxic impurities (PGIs), methods with very low detection limits (in the ppm range) are often required to ensure the final product meets stringent regulatory safety standards. rasayanjournal.co.innih.gov
Stability Testing: Validated methods are used in stability studies to determine the shelf-life of the compound by monitoring its purity and the formation of any degradation products under various storage conditions over time.
The data from these QC tests are critical for batch release, ensuring that each batch of this compound is of consistent quality and meets all predefined specifications.
Applications of Isobutyl Hydrazine Sulfate in Chemical Synthesis and Industrial Processes
Intermediate in Organic Synthesis and Fine Chemicals Production
As a key intermediate, isobutyl hydrazine (B178648) sulfate (B86663) is instrumental in the synthesis of a variety of organic molecules and fine chemicals. The presence of the hydrazine functional group allows for its participation in numerous chemical reactions, leading to the formation of complex molecular architectures.
Building Block for Pharmaceutical Intermediates (excluding therapeutic aspects)
In the pharmaceutical industry, the synthesis of complex organic molecules is a critical step in the development of new drug substances. Hydrazine derivatives, including isobutyl hydrazine, are recognized as important building blocks for the creation of various pharmaceutical intermediates. The hydrazine group can be incorporated into heterocyclic structures, which are common motifs in many pharmaceutical compounds.
The isobutyl group can play a role in directing the stereochemistry of reactions or modifying the solubility of the resulting intermediates, which is a crucial aspect of process development in pharmaceutical manufacturing. For instance, isobutyl hydrazine can be used in the synthesis of pyrazole (B372694) derivatives, a class of compounds frequently investigated in medicinal chemistry for the development of new therapeutic agents.
| Intermediate Class | Synthetic Transformation | Role of Isobutyl Hydrazine |
| Pyrazoles | Condensation with 1,3-dicarbonyl compounds | Provides the N-N bond of the pyrazole ring |
| Triazoles | Cyclization reactions with appropriate precursors | Acts as a key nitrogen source for the triazole ring |
| Indazoles | Fischer indole-type synthesis with cyclic ketones | Forms the core heterocyclic structure |
Precursor for Agrochemical Active Ingredients (excluding biological activity)
The development of new agrochemicals often involves the synthesis of novel molecular scaffolds to address challenges such as pest resistance. Diacylhydrazine derivatives have been identified as a significant class of compounds in agrochemical research. These molecules can be synthesized using hydrazine derivatives as starting materials.
Isobutyl hydrazine can serve as a precursor in the synthesis of specialized diacylhydrazines. The isobutyl group can influence the lipophilicity of the final molecule, a key parameter in the formulation and environmental behavior of agrochemicals. The synthesis of these active ingredients involves the reaction of isobutyl hydrazine with various acylating agents to produce the target diacylhydrazine structure.
A series of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have been synthesized and shown to possess insecticidal activities nih.gov. The synthetic pathway for such compounds can involve the use of substituted hydrazines.
Synthesis of Azo Compounds and Foaming Agents
Hydrazine and its derivatives are fundamental precursors in the synthesis of azo compounds, which are characterized by the -N=N- functional group. These compounds are widely used as dyes and pigments in various industries. The synthesis of azo compounds from hydrazine derivatives typically involves an oxidation reaction organic-chemistry.orgorganic-chemistry.org. Isobutyl hydrazine can be oxidized to form the corresponding azo compound, with the isobutyl groups attached to the nitrogen atoms.
Furthermore, certain hydrazine derivatives are precursors to chemical blowing agents, which are used to create cellular structures in plastics and other materials through a foaming process wikipedia.org. A prominent example is azodicarbonamide, a widely used blowing agent in the plastics industry, which is derived from hydrazine wikipedia.org. While not directly isobutyl hydrazine sulfate, this illustrates the role of the hydrazine functional group in the formation of important industrial chemicals like foaming agents. The decomposition of these agents at elevated temperatures releases nitrogen gas, which creates the foam structure.
| Product Class | Synthetic Route from Hydrazine Derivative | Industrial Application |
| Azo Compounds | Oxidation of the hydrazine | Dyes, Pigments, Indicators unb.ca |
| Foaming Agents | Conversion to compounds like azodicarbonamide | Production of foamed plastics and rubbers wikipedia.org. |
Reagent in Materials Science and Polymer Chemistry
The reactivity of the hydrazine group also lends itself to applications in materials science and polymer chemistry, where it can be used to modify the properties of polymers and composite materials.
Chain Extender in Polymerization Reactions
In polymer chemistry, chain extenders are low molecular weight compounds that react with the terminal functional groups of prepolymers to increase their molecular weight and modify their properties iaea.org. Hydrazine and its derivatives, possessing two reactive amine hydrogens, can function as chain extenders, particularly in the synthesis of polyurethanes and polyureas nih.gov.
When an isocyanate-terminated prepolymer is treated with a hydrazine derivative like isobutyl hydrazine, the hydrazine reacts with the isocyanate groups to form urea (B33335) linkages, thereby extending the polymer chain nih.gov. The isobutyl group can influence the flexibility and other mechanical properties of the final polymer by introducing a bulky side group. This approach allows for the tailoring of polymer properties for specific applications.
| Polymer Type | Reaction with Prepolymer | Effect of Chain Extension |
| Polyurethane-Urea | Reaction of hydrazine with isocyanate end-groups | Increased molecular weight, altered mechanical properties nih.gov. |
| Polyurea | Formation of urea linkages between prepolymer chains | Enhancement of thermal and mechanical stability |
Surface Modification Agent for Composite Materials
The surface properties of materials are critical for their performance in many applications. Surface modification can enhance adhesion, wettability, and biocompatibility. Hydrazine and its derivatives can be used to introduce functional groups onto the surface of various substrates nih.gov.
Role in Metal Ion Reduction and Purification Processes
Hydrazine and its derivatives are known for their reducing properties and their ability to form complexes with metal ions. However, specific applications of this compound in metal ion reduction and purification are not well-documented in the available literature.
Gravimetric Estimation of Specific Metal Ions (e.g., Nickel, Cobalt, Cadmium)
Gravimetric analysis relies on the formation of a stable, insoluble precipitate of a specific metal ion. While various hydrazine derivatives have been explored in analytical chemistry, no established methods or research data were found that utilize this compound as a precipitating agent for the gravimetric determination of nickel, cobalt, or cadmium. Standard methods for these metals typically involve other reagents, such as dimethylglyoxime (B607122) for nickel.
Separation and Recovery of Rare Earth Metals
The separation of rare earth metals is a complex process often involving solvent extraction or ion-exchange techniques with specific ligands. The available research on rare earth element separation does not mention the use of this compound as a reagent for their separation or recovery. The field is dominated by other classes of extractants and chemical processes.
Corrosion Inhibition in Industrial Systems (e.g., Boiler Water Treatment)
Hydrazine and some of its organic derivatives are utilized as oxygen scavengers and corrosion inhibitors in industrial water systems, such as boilers. They function by reducing dissolved oxygen and promoting the formation of a passive magnetite layer on steel surfaces. However, specific studies, performance data, or detailed research findings on the efficacy and application of this compound for corrosion inhibition in boiler water treatment or other industrial systems could not be located. The literature in this area focuses on more common compounds like hydrazine, carbohydrazide, and diethylhydroxylamine.
Theoretical and Computational Studies of Isobutyl Hydrazine Sulfate
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are employed to study the fundamental properties of molecules. These calculations can predict molecular geometries, electronic structures, and spectroscopic parameters with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. It offers a good balance between accuracy and computational cost. For isobutyl hydrazine (B178648) sulfate (B86663), DFT calculations can be used to determine the most stable three-dimensional arrangement of its atoms (geometry optimization) and to calculate its total electronic energy.
Recent studies on various hydrazine derivatives have utilized DFT methods to explore their structural and electronic properties. For instance, the B3LYP functional with a 6-31G(d,p) basis set is a common level of theory for such investigations. These calculations can provide key geometric parameters.
Illustrative Optimized Geometric Parameters for Isobutyl Hydrazine
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N-N | 1.45 | ||
| C-N | 1.47 | ||
| N-H | 1.02 | ||
| C-C (isobutyl) | 1.53 | ||
| C-H (isobutyl) | 1.09 | ||
| C-N-N | 112.0 | ||
| H-N-N | 110.0 | ||
| H-N-H | 107.0 | ||
| C-C-C (isobutyl) | 109.5 | ||
| C-N-N-H | 120.0 (gauche) |
Note: This data is illustrative and represents typical values for similar hydrazine derivatives. Specific values for isobutyl hydrazine would require dedicated DFT calculations.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for predicting spectroscopic properties. High-level ab initio methods like G3, G4, and CBS-QB3 have been successfully applied to calculate properties of organonitrogen compounds. nih.govacs.org For isobutyl hydrazine sulfate, these methods could predict vibrational frequencies (infrared and Raman spectra), and NMR chemical shifts. This information is crucial for interpreting experimental spectra and confirming the molecular structure.
Predicted Spectroscopic Data for Isobutyl Hydrazine
| Spectroscopic Parameter | Predicted Value |
| N-H Stretch (cm⁻¹) | 3300 - 3400 |
| N-N Stretch (cm⁻¹) | 1050 - 1150 |
| ¹H NMR Chemical Shift (ppm) - NH₂ | 3.5 - 4.5 |
| ¹³C NMR Chemical Shift (ppm) - CH₂ attached to N | 50 - 60 |
Note: These are representative values based on general knowledge of similar compounds and would be refined by specific ab initio calculations.
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can explore its conformational space, identifying the different shapes the molecule can adopt and their relative stabilities. Furthermore, these simulations can shed light on intermolecular interactions, such as how this compound molecules interact with each other and with solvent molecules. researchgate.netacs.org This is particularly important for understanding its properties in solution and in the solid state.
Structure-Reactivity Relationships through Computational Modeling
Computational modeling can establish relationships between the structure of a molecule and its chemical reactivity. By calculating various electronic descriptors, it is possible to predict how this compound might behave in chemical reactions. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to donate or accept electrons. nanochemres.org The distribution of electrostatic potential on the molecular surface can reveal regions that are susceptible to nucleophilic or electrophilic attack.
Reaction Mechanism Studies Using Potential Energy Surface Analysis
Computational methods can be used to map out the potential energy surface (PES) for a chemical reaction involving this compound. nih.gov This allows for the detailed study of reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov Such studies are invaluable for understanding how this compound participates in chemical transformations and for designing new synthetic routes.
Future Research Directions and Emerging Areas in Isobutyl Hydrazine Sulfate Chemistry
Development of Sustainable and Economically Viable Synthesis Routes
The industrial synthesis of hydrazine (B178648) and its derivatives has traditionally relied on processes that are energy-intensive and utilize hazardous chemicals. A significant future research direction for isobutyl hydrazine sulfate (B86663) lies in the development of synthesis routes that align with the principles of green chemistry. Current research into hydrazine compounds focuses on minimizing waste and avoiding toxic reagents, which provides a roadmap for isobutyl hydrazine sulfate production.
Future synthetic strategies are expected to focus on:
Catalytic Processes: Moving away from stoichiometric reagents towards catalytic systems can drastically improve atom economy and reduce waste. Research into novel catalysts for the direct amination of isobutyl-containing precursors or the controlled reduction of corresponding nitroso or azo compounds could yield more efficient pathways.
Alternative Reagents: Replacing harsh oxidants and reductants with greener alternatives is a key goal. For instance, processes utilizing hydrogen peroxide as an oxidant are considered more environmentally benign as the primary byproduct is water.
Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and scalability. Developing a flow-based synthesis for this compound could mitigate the risks associated with handling energetic hydrazine intermediates and allow for precise control over reaction parameters, leading to higher yields and purity.
Bio-based Feedstocks: Investigating routes that begin with renewable, bio-based sources for the isobutyl group would significantly enhance the sustainability profile of the compound.
Exploration of Novel Catalytic Applications for this compound
Hydrazine derivatives are versatile in catalysis, serving as ligands, organocatalysts, or catalyst precursors. This compound is a promising candidate for exploration in several catalytic domains. The isobutyl group can impart specific steric and electronic properties to a catalyst, potentially influencing its activity and selectivity.
Emerging areas for catalytic applications include:
Asymmetric Catalysis: Chiral ligands derived from isobutyl hydrazine could be synthesized and coordinated with transition metals to create catalysts for enantioselective reactions. The steric bulk of the isobutyl group could play a crucial role in creating a specific chiral environment around the metal center, leading to high enantiomeric excesses in the synthesis of valuable chiral molecules.
Organocatalysis: The hydrazine moiety can participate in hydrogen bonding and act as a nucleophile, making its derivatives effective organocatalysts. Research could explore the use of isobutyl hydrazine derivatives in reactions such as Michael additions and aldol (B89426) reactions, where the isobutyl group could tune the catalyst's solubility and steric interactions.
Cross-Coupling Reactions: As ligands for transition metals like palladium or copper, isobutyl hydrazine derivatives could be used to create highly active catalysts for cross-coupling reactions. The electron-donating nature of the hydrazine group can stabilize the metal center, while the isobutyl group can influence the ligand's steric profile, potentially leading to improved catalyst performance and stability.
Advanced in Situ Spectroscopic Monitoring of Reactions
To optimize the synthesis and application of this compound, a deep understanding of reaction mechanisms and kinetics is essential. Advanced in situ spectroscopic techniques are powerful tools for real-time reaction analysis, providing insights that are not accessible through traditional offline methods.
Future research will likely involve the application of:
In situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can provide detailed structural information on reactants, intermediates, and products directly in the reaction vessel. For reactions involving this compound, ¹H NMR could be used to track the signals of the isobutyl protons, while ¹⁵N NMR could monitor the transformation of the hydrazine nitrogen atoms, offering unambiguous evidence for reaction pathways.
In situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for monitoring changes in functional groups. For instance, the N-H stretching and bending vibrations of the hydrazine group, as well as the S=O stretches of the sulfate counter-ion, could be monitored in real-time to determine reaction rates and identify the formation of transient species.
Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework would enable continuous monitoring and control of synthetic processes, leading to improved consistency, yield, and safety.
Design of this compound-Based Functional Materials
The unique chemical properties of the hydrazine group make it a valuable component in the design of functional materials. The incorporation of this compound into larger molecular architectures could lead to materials with tailored properties.
Promising research directions include:
Stimuli-Responsive Polymers: The hydrazine moiety can react with aldehydes and ketones to form hydrazones and is susceptible to changes in pH and redox potential. By incorporating isobutyl hydrazine units into polymer chains, it is possible to create "smart" materials that change their properties (e.g., swelling, solubility, or color) in response to specific chemical or physical stimuli. These materials could have applications in drug delivery, sensors, and self-healing materials.
Metal-Organic Frameworks (MOFs): The hydrazine group can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as MOFs. The isobutyl group would project into the pores of the MOF, influencing its size, shape, and surface chemistry. Such materials could be designed for specific applications in gas storage, separations, and heterogeneous catalysis.
Corrosion Inhibitors: Hydrazine and its derivatives are known to act as corrosion inhibitors by scavenging dissolved oxygen and forming a protective film on metal surfaces. Research could evaluate the efficacy of this compound as a corrosion inhibitor, with the isobutyl group potentially enhancing its performance by modifying its adsorption characteristics on metal surfaces.
Environmental Chemical Transformations and Fate (excluding ecotoxicity)
Understanding how a chemical behaves in the environment is crucial for sustainable chemistry. Research into the environmental fate of this compound would focus on its persistence, mobility, and degradation pathways.
Key areas of investigation would include:
Abiotic Degradation: Studies would focus on the susceptibility of this compound to hydrolysis, photolysis, and oxidation under various environmental conditions (e.g., different pH levels, presence of sunlight). The hydrazine moiety is known to be susceptible to oxidation, which is likely a primary degradation pathway.
Biotic Degradation: Investigating the biodegradability of this compound by microorganisms in soil and water is essential. Research would aim to identify the microbial consortia capable of metabolizing the compound and elucidate the enzymatic pathways involved. The presence of the isobutyl group may influence the rate and pathway of biodegradation compared to unsubstituted hydrazine sulfate.
Mobility and Transport: The water solubility imparted by the sulfate salt suggests that this compound could be mobile in aqueous environments. Studies on its adsorption and desorption behavior on soil and sediment particles would be necessary to predict its transport and distribution in the environment.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of isobutyl hydrazine sulfate in laboratory settings?
Methodological Answer: this compound can be characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, in peptide modification studies, HPLC confirmed reaction completion, while NMR provided structural validation of the modified product . UV-Vis spectrophotometry (e.g., at 689 nm for phosphorus analysis) can also validate its role as a reductant, with linearity checks (R² ≥ 0.995) and molar absorptivity calculations .
Q. What safety protocols are essential when handling this compound in laboratory environments?
Methodological Answer: Follow NIOSH guidelines for hydrazine derivatives, including:
Q. How does this compound interact with common laboratory reagents, such as ammonium molybdate or versenate ions?
Methodological Answer: In analytical chemistry, hydrazine sulfate derivatives act as reductants, transferring electrons to form stable complexes (e.g., phosphomolybdate). Pre-treatment with versenate ions can neutralize interference from metals like cadmium, as shown in non-sulfide qualitative analysis . Excess this compound (>0.1 M) may destabilize reactions due to incomplete reduction, requiring optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in copper-mediated radical modifications of selenocysteines?
Methodological Answer: Key parameters include:
Q. What methodological considerations address discrepancies in this compound’s biological efficacy across preclinical studies?
Methodological Answer: Contradictions in therapeutic research (e.g., cancer trials) often stem from:
- Dosage variability : Hydrazine sulfate showed no efficacy in randomized trials at certain doses but improved cachexia in others .
- Confounding variables : Unrecorded tranquilizer/alcohol use in clinical studies skewed survival analyses, necessitating stricter data collection protocols .
- Model selection : Preclinical studies should use standardized cell lines or animal models to reduce variability .
Q. How do reductant concentrations of this compound influence accuracy in UV-Vis spectrophotometric phosphorus quantification?
Methodological Answer:
- Optimal range : 0.001–0.1 M ensures complete reduction of phosphomolybdate complexes, with absorbance directly proportional to concentration .
- Validation : Linearity (R² ≥ 0.995), limit of detection (LOD: 4.83 × 10⁻⁴ mg/L), and recovery rates (98–107%) must be validated to meet analytical standards .
Q. What statistical frameworks resolve contradictions in this compound’s mechanism of action across independent studies?
Methodological Answer:
- Meta-analysis : Pool data from heterogeneous studies (e.g., GAO’s re-analysis of hydrazine sulfate trials) to identify trends .
- Sensitivity testing : Evaluate dose-response relationships and adjust for outliers using regression models .
- Reproducibility checks : Replicate experiments under controlled conditions (e.g., nitrogen atmosphere for hydrazine stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
